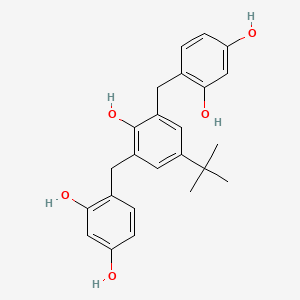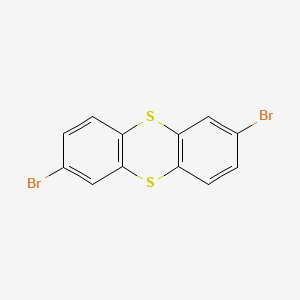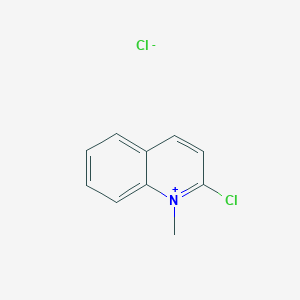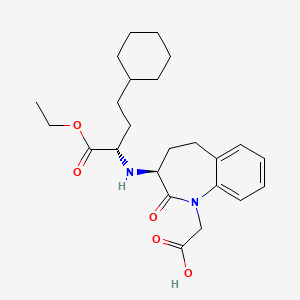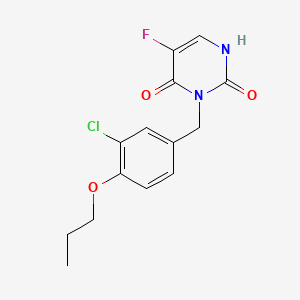![molecular formula C10H7BrOS B12824002 5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B12824002.png)
5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse chemical properties and wide range of applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of a bromine atom and a methyl group on the benzo[b]thiophene ring enhances its reactivity and potential for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde typically involves the bromination of 7-methylbenzo[b]thiophene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The bromination reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
After bromination, the formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the brominated intermediate with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is typically conducted at low temperatures to ensure selective formylation at the 2-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Organolithium reagents in anhydrous conditions, Grignard reagents in dry ether.
Major Products Formed
Oxidation: 5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid.
Reduction: 5-Bromo-7-methylbenzo[b]thiophene-2-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of anticancer and antimicrobial agents.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of organic semiconductors, dyes, and pigments due to its electronic properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the aldehyde group can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-thiophenecarboxaldehyde
- 7-Methylbenzo[b]thiophene-2-carbaldehyde
- 5-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid
Uniqueness
5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde is unique due to the combination of the bromine atom and the methyl group on the benzo[b]thiophene ring, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
Propriétés
Formule moléculaire |
C10H7BrOS |
|---|---|
Poids moléculaire |
255.13 g/mol |
Nom IUPAC |
5-bromo-7-methyl-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrOS/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-5H,1H3 |
Clé InChI |
REGWKZGCUURFHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1SC(=C2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12823935.png)

![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)
![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)

![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)
